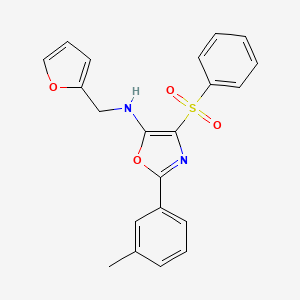

N-(furan-2-ylmethyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine

Descripción

N-(furan-2-ylmethyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine is a complex organic compound that features a diverse array of functional groups, including a furan ring, a phenylsulfonyl group, and an oxazole ring

Propiedades

IUPAC Name |

4-(benzenesulfonyl)-N-(furan-2-ylmethyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S/c1-15-7-5-8-16(13-15)19-23-21(28(24,25)18-10-3-2-4-11-18)20(27-19)22-14-17-9-6-12-26-17/h2-13,22H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQOQOHVGIJCNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C(O2)NCC3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone with an amide.

Introduction of the phenylsulfonyl group: This step often involves sulfonylation, where a phenylsulfonyl chloride reacts with the oxazole intermediate under basic conditions.

Attachment of the furan-2-ylmethyl group: This can be done via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the sulfonylated oxazole.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale, often involving continuous flow chemistry to enhance reaction efficiency and yield. Catalysts and solvents would be chosen to maximize the reaction rate and minimize by-products.

Types of Reactions:

Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The phenylsulfonyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products:

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenylsulfonyl derivatives.

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Acts as a ligand in coordination chemistry.

Biology:

- Potential use in the development of bioactive compounds due to its structural diversity.

Medicine:

- Investigated for its potential as a pharmaceutical intermediate in drug synthesis.

- May exhibit biological activity that could be harnessed for therapeutic purposes.

Industry:

- Utilized in the production of specialty chemicals and advanced materials.

Mecanismo De Acción

The mechanism of action of N-(furan-2-ylmethyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and oxazole rings can engage in π-π stacking interactions, while the phenylsulfonyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

N-(furan-2-ylmethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

N-(furan-2-ylmethyl)-4-(phenylsulfonyl)-2-(m-tolyl)thiazol-5-amine: Contains a thiazole ring instead of an oxazole ring.

Uniqueness:

- The combination of the furan, phenylsulfonyl, and oxazole rings in N-(furan-2-ylmethyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine provides a unique scaffold that can be exploited for various chemical transformations and biological interactions.

- The meta-tolyl group offers distinct steric and electronic properties compared to para-tolyl derivatives, potentially leading to different reactivity and biological activity profiles.

This detailed overview should provide a comprehensive understanding of N-(furan-2-ylmethyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine, its synthesis, reactions, applications, and how it compares to similar compounds

Actividad Biológica

N-(furan-2-ylmethyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including anticancer properties, antiviral effects, and structure-activity relationships (SAR).

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit promising anticancer activities. For instance, the incorporation of furan derivatives has been linked to enhanced cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The furan ring is believed to interact with cellular targets involved in cell proliferation and apoptosis. For example, compounds with furan moieties have shown the ability to inhibit topoisomerase I (TOP1), an enzyme crucial for DNA replication and repair, leading to increased DNA damage in cancer cells .

-

Case Studies : In one study, derivatives of furan-based compounds were tested against human cancer cell lines, showing IC50 values ranging from 1.55 μM to 21.28 μM depending on the substituents on the furan ring .

Compound IC50 (μM) Cell Line F8–B22 1.55 Cancer Cell Line A F8–S43 10.76 Cancer Cell Line B

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against SARS-CoV-2. Research indicates that modifications in the structure can lead to significant improvements in inhibitory potency against viral proteases.

- Inhibition of Viral Proteases : Similar compounds have been identified as non-peptidomimetic inhibitors of the main protease (Mpro) of SARS-CoV-2, with IC50 values as low as 1.55 μM . This suggests that N-(furan-2-ylmethyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine could serve as a lead compound for further development.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups significantly influences its efficacy:

- Furan Ring : Enhances interaction with target proteins.

- Sulfonamide Group : Increases solubility and may enhance bioavailability.

- Oxazole Moiety : Contributes to the overall stability and binding affinity.

Research has shown that minor modifications in these groups can lead to substantial changes in activity, emphasizing the need for detailed SAR studies during drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.